molecular formula C12H18O2 B13520744 4-(4-Methoxy-3-methylphenyl)butan-2-ol

4-(4-Methoxy-3-methylphenyl)butan-2-ol

Cat. No.: B13520744
M. Wt: 194.27 g/mol
InChI Key: CKPLETTZGBXNSY-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3-methylphenyl)butan-2-ol is an organic compound with the molecular formula C12H18O2 It is a derivative of butanol, featuring a methoxy group and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-3-methylphenyl)butan-2-ol typically involves the alkylation of 4-methoxy-3-methylphenyl with butan-2-ol. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, catalyst concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-3-methylphenyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-Methoxy-3-methylphenyl)butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3-methylphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Hydroxy-3-methoxyphenyl)butan-2-one:

    4-(4-Hydroxy-3-methoxyphenyl)butan-2-one oxime: An oxime derivative of zingerone, featuring an oxime group.

Uniqueness

4-(4-Methoxy-3-methylphenyl)butan-2-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

4-(4-methoxy-3-methylphenyl)butan-2-ol

InChI

InChI=1S/C12H18O2/c1-9-8-11(5-4-10(2)13)6-7-12(9)14-3/h6-8,10,13H,4-5H2,1-3H3

InChI Key

CKPLETTZGBXNSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCC(C)O)OC

Origin of Product

United States

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